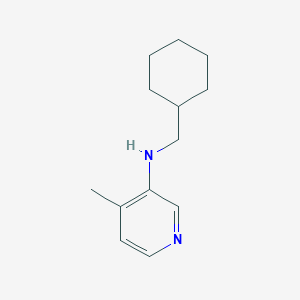

N-(cyclohexylmethyl)-4-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-4-methylpyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3 |

InChI Key |

LKHBDMPEIYLNAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-4-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with N-(cyclohexylmethyl)-4-methylpyridin-3-amine, differing primarily in substituents or heterocyclic cores:

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : A pyrazole ring replaces the pyridine in the parent compound, with a pyridin-3-yl group at position 1 and a cyclopropylamine substituent at position 3.

- Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, yielding a 17.9% isolated product .

- Key Data : Melting point (104–107°C), HRMS (m/z 215 [M+H]+), and NMR data confirm structural integrity .

Tetrahydro-2H-pyran-4-amine Derivatives

- Examples :

- Synthesis : Reductive amination using sodium triacetoxyborohydride, a common method for secondary amine formation .

Pyrimidin-2-amine Analogues

- Examples: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (similarity score 0.71) . Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (similarity score 0.61) .

Biological Activity

N-(Cyclohexylmethyl)-4-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexylmethyl group and a methyl group at the 4-position. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, which can lead to various therapeutic effects. For instance, it has been suggested that this compound can inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antimicrobial agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 7.8 |

The observed IC50 values indicate that this compound could be a candidate for further development as an anticancer therapeutic.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against a panel of clinical isolates. The results demonstrated that it effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, providing evidence for its potential use in clinical settings.

- Cytotoxicity in Cancer Cells : In a recent investigation published in the Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxicity against various cancer cell lines. The study concluded that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.